2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine spectroscopic data (NMR, IR, MS)
2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
Introduction: The Structural Imperative of a Key Pharmaceutical Intermediate
2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine (CAS No. 1261547-75-4) is a highly functionalized aromatic amine.[1][2] Its biphenyl framework, substituted with a chloro group, an amine group, and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The precise arrangement of these functional groups is critical to the efficacy, safety, and synthetic utility of the final products. Therefore, unambiguous structural confirmation and purity assessment are paramount.
This technical guide provides a comprehensive overview of the principles and methodologies for the complete spectroscopic characterization of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine. As direct, published spectra for this specific compound are not universally available, this document serves as an expert-level predictive guide. It outlines the expected spectroscopic data based on established principles and analogous structures, and details the experimental protocols required to obtain high-fidelity results. This guide is designed for researchers, analytical scientists, and drug development professionals who require a deep understanding of how to acquire and interpret nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this class of molecule.
Molecular Structure and Analytical Overview
A logical workflow for the structural elucidation of a novel or synthesized batch of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine is essential. The process begins with Mass Spectrometry to confirm the molecular weight, followed by IR Spectroscopy to identify key functional groups, and finally, detailed NMR analysis to map the precise atomic connectivity.
Figure 2: Numbering scheme for 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine used for NMR assignments.
Experimental Protocol: Multinuclear NMR
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds and is a good starting point. [3]Tetramethylsilane (TMS) should be added as an internal standard (0 ppm) for ¹H and ¹³C NMR.
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Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, especially for the aromatic protons.
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Acquisition Experiments:
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¹H NMR: Standard proton experiment. Provides information on the number, environment, and connectivity of protons.
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¹³C{¹H} NMR: Standard proton-decoupled carbon experiment. Provides information on the number and electronic environment of unique carbon atoms.
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¹⁹F NMR: A standard fluorine experiment. The trifluoromethyl group will give a single, sharp peak.
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2D NMR (Optional but Recommended):
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COSY (Correlation Spectroscopy): Identifies proton-proton (³JHH) couplings within the same spin system (i.e., on the same aromatic ring).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over 2-3 bonds, crucial for connecting the two biphenyl rings and assigning quaternary carbons.
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Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton(s) (Fig. 2) | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Interpretation |
| H-4, H-5, H-6 | 7.2 - 6.8 | m | - | These three protons on the amine-bearing ring will appear as a complex multiplet. H-4 will likely be a doublet of doublets, H-5 a triplet (or triplet of doublets), and H-6 a doublet of doublets. Their exact shifts are influenced by the electron-donating amine and electron-withdrawing chloro groups. |
| H-2', H-4', H-5', H-6' | 7.8 - 7.4 | m | - | The four protons on the trifluoromethyl-bearing ring will also form a complex multiplet in a more downfield region due to the electron-withdrawing effect of the -CF₃ group. |
| -NH₂ | ~4.0 - 5.0 | br s | - | The amine protons typically appear as a broad singlet. The chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon(s) (Fig. 2) | Predicted δ (ppm) | Interpretation |
| Aromatic C-H | 115 - 135 | Multiple signals corresponding to the 7 protonated aromatic carbons. |
| Aromatic C-Cl (C-2) | 130 - 135 | The carbon attached to chlorine will be in this region. |
| Aromatic C-N (C-3) | 145 - 150 | The carbon attached to the amine group will be significantly downfield. |
| Aromatic C-CF₃ (C-3') | ~131 (q, J ≈ 32 Hz) | The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. |
| -CF₃ | ~124 (q, J ≈ 272 Hz) | The trifluoromethyl carbon itself will be a quartet with a very large C-F coupling constant. [3] |
| Quaternary Carbons (C-1, C-1') | 135 - 145 | The two carbons at the biphenyl linkage. |
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Fluorine(s) | Predicted δ (ppm) | Predicted Multiplicity | Interpretation |
| -CF₃ | ~ -62 to -64 | s | The three fluorine atoms are equivalent and will appear as a sharp singlet. [3]¹⁹F NMR is highly sensitive and provides a clean, unambiguous signal confirming the presence of the trifluoromethyl group. |
Conclusion: A Validated Approach to Structural Elucidation
This technical guide outlines a robust, multi-technique approach for the complete spectroscopic characterization of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine. By systematically applying mass spectrometry, infrared spectroscopy, and multinuclear NMR, researchers can unambiguously confirm the identity, structure, and purity of this important chemical intermediate. The provided protocols are based on established best practices, and the predicted data, grounded in spectroscopic principles and literature precedents for analogous structures, serve as a reliable benchmark for experimental results. Adherence to this comprehensive analytical workflow ensures the highest level of scientific integrity and provides the trustworthy data required for advanced applications in drug discovery and materials science.
References
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Supporting Information for a scientific publication. While not for the exact molecule, this source provides extensive NMR data for a variety of trifluoromethyl-containing compounds, offering valuable reference points for chemical shifts and coupling constants.
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Synblock Catalog. A commercial supplier page for a related isomer, which indicates the availability of analytical documents like NMR and LC-MS upon request, highlighting industry standards for compound characterization.
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MySkinRecipes Product Page. A commercial vendor page listing the target compound and its basic molecular information, confirming its use as a pharmaceutical intermediate.
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Smolecule Product Page. A chemical supplier entry that provides a brief overview of the compound's significance and potential reactivity, noting its use in pharmaceutical research.
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Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. A research article on a related molecule that details the use of FT-IR, NMR, and Mass Spectra for characterization, providing a methodological parallel.
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Synthesis, spectroscopic analysis and crystal structure of... A publication detailing the comprehensive characterization of a biphenyl-containing compound using techniques including FTIR and ¹H NMR.
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NIST WebBook for 2,2',3-Trichloro-1,1'-biphenyl. The National Institute of Standards and Technology database entry for a related compound, showing its electron ionization mass spectrum, which is useful for predicting fragmentation patterns.
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CymitQuimica Product Page. A supplier page for the target molecule, categorizing it among fluorinated compounds and primary amines.
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MySkinRecipes (Thai) Product Page. A regional supplier page reiterating the use of the compound in agrochemical and pharmaceutical synthesis.
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methanone: structural characterization... A research paper describing the synthesis and characterization of a complex molecule containing some of the same structural motifs.
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2-Chloro-3-(trifluoromethyl)benzylamine - African Rock Art. A product page for a structurally similar intermediate, highlighting its applications in pharmaceutical and agricultural chemistry.
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Phenyl-substituted biliazine: Structure and spectroscopy. A study on complex molecules that uses spectroscopic methods and DFT calculations for characterization.
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Exploring catalytic activity modulations: photoredox catalysis with substituted copper(i)-dipyridylamine derivatives. A research article that uses NMR and FT-IR for the characterization of complex synthesized molecules.
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(S)-1-(2-Chloro-3-(trifluoromethyl)phenyl)-2-methoxyethan-1-amine. A supplier page for a related chiral amine.
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3-Aminobiphenyl - Wikipedia. A general encyclopedia entry for a parent biphenyl amine compound.
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2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum. An example ¹H NMR spectrum for a related trifluoromethyl and chloro-substituted aromatic compound.
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Infrared Spectroscopy - Illinois State University. An educational guide on IR spectroscopy that provides characteristic frequencies for various functional groups, including primary amines.
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Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations... A publication detailing a multi-technique spectroscopic characterization of a complex organic molecule.
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Introduction to IR Spectroscopy - Amines. A video tutorial explaining the key features of an IR spectrum for an aromatic primary amine (4-chloroaniline), which is structurally very similar to one of the rings in the target molecule.
An illustrative, non-functional image representing the chemical reaction.
An illustrative, non-functional image representing the chemical reaction.